Dppaaoe is classified as a pyran derivative, which is a six-membered heterocyclic compound containing oxygen. Its structure includes two pyridine rings, which contribute to its unique electronic properties. The compound can be synthesized through various methods, which will be detailed in the synthesis analysis section.
Dppaaoe can be synthesized using several methods, including:
These methods highlight the versatility in synthesizing Dppaaoe, allowing for modifications that can lead to different derivatives with varying properties.
The molecular structure of Dppaaoe features a pyran ring fused with two pyridine rings. The chemical formula is , and it has a molecular weight of approximately 273.28 g/mol.
Key structural characteristics include:
Spectroscopic data such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can be utilized to confirm the structure and purity of synthesized Dppaaoe.
Dppaaoe participates in various chemical reactions due to its functional groups:
These reactions make Dppaaoe a valuable intermediate in organic synthesis and medicinal chemistry.
The mechanism of action for Dppaaoe primarily revolves around its interaction with biological targets. Research suggests that its pyridine rings may bind to specific receptors or enzymes, influencing biochemical pathways.
Experimental data from biological assays would provide insights into its efficacy and specificity as a potential therapeutic agent.
Dppaaoe exhibits various physical and chemical properties that are crucial for its applications:
Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide further insights into its thermal stability and phase transitions.
Dppaaoe has several notable applications:
The discovery of DPPA genes emerged from transcriptomic screens of embryonic stem cells (ESCs) and early embryos. Dppa2 and Dppa4 were first identified in 2002 through differential display analysis of mouse ESCs, showing exclusive expression in pluripotent cells and pre-implantation embryos. Dppa3 (originally Stella or Pgc7) was discovered in 2003 as a gene essential for primordial germ cell (PGC) development. Dppa5 (also Esg1) followed in 2005 as a target of the pluripotency factor Oct3/4 [6].
Nomenclature adheres strictly to guidelines from the HUGO Gene Nomenclature Committee (HGNC) [1] [3] [5]:
Table 1: DPPA Gene Nomenclature Standardization
Gene Symbol | Approved Name | Previous Aliases |
---|---|---|
DPPA2 | Developmental Pluripotency-Associated 2 | ECCG1, CX2 |
DPPA3 | Developmental Pluripotency-Associated 3 | Stella, PGC7 |
DPPA4 | Developmental Pluripotency-Associated 4 | CX1, ECCG2 |
DPPA5 | Developmental Pluripotency-Associated 5 | ESG1 |
DPPA proteins share conserved structural domains enabling nucleic acid interactions:
Phylogenetic analyses reveal:
Table 2: Evolutionary Conservation of DPPA Genes
Gene | Conservation Level | Key Orthologs | Functional Divergence |
---|---|---|---|
DPPA2 | Vertebrate-wide | Xenopus XDppa2/4, Zebrafish dppa2 | SAP domain function conserved |
DPPA3 | Mammals only | Mouse Stella, Human STELLA | Germline-specific expression in mammals |
DPPA4 | Vertebrate-wide | Xenopus XDppa2/4, Chicken Dppa4 | Co-ortholog with DPPA2 |
DPPA5 | Tetrapod-specific | Mouse Esg1, Xenopus dppa5 | Placental expression in eutherians |
Functional specialization occurred post-duplication:
Developmental Functions
Disease Associations
Molecular Mechanisms
Table 3: DPPA Functional Roles Across Biological Contexts
Gene | Developmental Role | Mechanism | Disease Link |
---|---|---|---|
DPPA2 | ESC pluripotency maintenance | Activates Nanog/Sox2 enhancers | Neurodevelopmental disorders |
DPPA3 | Germline reprogramming | Protects imprinted loci from demethylation | Recurrent miscarriage |
DPPA4 | Neural crest specification | Suppresses ectodermal differentiation genes | Glioblastoma progression |
DPPA5 | Trophoblast differentiation | Stabilizes lineage-specific mRNAs | Acute myeloid leukemia |
Concluding RemarksThe DPPA family exemplifies how conserved molecular regulators of pluripotency bridge evolutionary biology and regenerative medicine. Future work will clarify their roles in organogenesis and tissue regeneration, potentially unlocking novel stem cell-based therapies. Their strict developmental stage-specific expression presents challenges for functional studies, necessitating advanced conditional knockout models and single-cell omics approaches.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7